Uperin-2.1 -

Uperin-2.1

Catalog Number: EVT-244252
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Uperin-2.1 is isolated from the skin secretions of Xenopus laevis, a species recognized for its rich array of bioactive peptides. The skin of this amphibian serves as a first line of defense against microbial infections, producing various antimicrobial peptides that exhibit potent activity against bacteria, fungi, and viruses .

Classification

Uperin-2.1 is classified as an antimicrobial peptide (AMP), specifically belonging to the class of cationic peptides that interact with microbial membranes. These peptides typically possess a net positive charge, which facilitates their binding to negatively charged bacterial membranes, leading to membrane disruption and cell death .

Synthesis Analysis

Methods

The synthesis of Uperin-2.1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a laboratory setting. This method allows for precise control over the sequence and composition of the peptide.

Technical Details

During SPPS, the peptide chain is assembled step by step on a solid resin support. Each amino acid is added sequentially, with protective groups removed at each stage to allow for the next amino acid to bond. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Molecular Structure Analysis

Structure

Uperin-2.1 exhibits a characteristic amphipathic structure, which is crucial for its function as an antimicrobial agent. This structure typically includes both hydrophobic and hydrophilic regions that facilitate interaction with lipid membranes.

Data

The molecular formula for Uperin-2.1 is C₁₈H₃₁N₄O₆S, and its molecular weight is approximately 387.54 g/mol. The peptide consists of 18 amino acids, which can be represented in a sequence format that highlights its specific composition and arrangement .

Chemical Reactions Analysis

Reactions

Uperin-2.1 primarily interacts with bacterial membranes through electrostatic attraction followed by hydrophobic interactions. This leads to the formation of pores in the membrane, resulting in cell lysis.

Technical Details

The mechanism involves the peptide inserting itself into the lipid bilayer, disrupting membrane integrity. Studies using circular dichroism and nuclear magnetic resonance spectroscopy have shown that Uperin-2.1 adopts an α-helical conformation in membrane-mimicking environments, which is essential for its activity .

Mechanism of Action

Process

The antimicrobial action of Uperin-2.1 involves several steps:

  1. Membrane Binding: The positively charged regions of Uperin-2.1 bind to negatively charged components of bacterial membranes.
  2. Membrane Insertion: The peptide then inserts itself into the lipid bilayer.
  3. Pore Formation: This insertion leads to pore formation, causing leakage of cellular contents and ultimately cell death.

Data

Research indicates that Uperin-2.1 can effectively disrupt both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity . Its mechanism highlights its potential as a model for developing new antimicrobial agents.

Physical and Chemical Properties Analysis

Physical Properties

Uperin-2.1 is typically found as a white powder when synthesized and has good solubility in water due to its polar residues.

Chemical Properties

The peptide's stability can be influenced by factors such as pH and temperature; it tends to maintain its structure under physiological conditions but may degrade under extreme conditions or prolonged exposure to enzymes .

Relevant analyses have shown that modifications to its amino acid sequence can significantly impact its antimicrobial efficacy and selectivity, making it a subject of ongoing research for therapeutic applications.

Applications

Uperin-2.1 has significant potential in various scientific fields:

  • Antimicrobial Research: Its ability to combat resistant strains of bacteria positions it as a candidate for new antibiotic therapies.
  • Biotechnology: The peptide's properties can be harnessed in developing novel antimicrobial coatings or preservatives.
  • Pharmaceuticals: As part of drug design efforts targeting infections, particularly those caused by antibiotic-resistant bacteria, Uperin-2.1 could be integrated into formulations aimed at enhancing therapeutic efficacy .
Structural Biology of Uperin-2.1

Cryo-EM Analysis of Cross-β Fibril Polymorphism [1] [7]

Uperin 3.5 exhibits remarkable structural plasticity, forming distinct cross-β fibril polymorphs under lipid-free conditions. Cryo-EM reveals four polymorphic classes (Type I, IIa, IIb, IIc), differing in protofilament arrangement and supramolecular architecture. Type I fibrils dominate (71% abundance), displaying a unique 3-bladed propeller symmetry with nine peptides per fibril layer. Other polymorphs form single or paired protofilaments with variable twist periodicities. Power spectra consistently show a ~4.85 Å meridional reflection, confirming canonical cross-β spacing. Crucially, polymorphs do not interconvert within individual fibrils, indicating kinetic trapping of distinct stable states.

Table 1: Cryo-EM-Derived Parameters of Uperin 3.5 Fibril Polymorphs

PolymorphAbundance (%)ProtofilamentsSymmetryCrossover Distance (Å)Key Structural Features
Type I713C3-9 peptides/layer, propeller architecture
Type IIa51C2-Symmetric β-sheets mated at termini
Type IIb152P2₁-Tightly paired protofilaments
Type IIc92P2-Loosely paired, variable twist

Comparative Structural Dynamics: Cross-α vs. Cross-β Conformations [1] [10]

Uperin 3.5 displays a chameleon-like conformational switch between two distinct amyloid architectures dictated by environmental cues:

  • Cross-α Fibrils (Lipid-Rich Milieu):Crystal structures (1.45 Å resolution) reveal antiparallel helical sheets stacked perpendicular to the fibril axis. Each layer contains dimeric units with amphipathic helices (residues 3-14) mating via hydrophobic interfaces (Leu5, Ile9, Val12). Key parameters include:
  • Inter-sheet distance: 10.2 Å
  • Inter-helix distance: 4.8 Å
  • Buried surface area: ~1350 Ų per dimerThis conformation is functionally active, induced by bacterial membranes (e.g., Micrococcus luteus) or SDS micelles, and correlates with membrane disruption and potent antimicrobial activity.

  • Cross-β Fibrils (Aqueous/Lipid-Poor Milieu):Cryo-EM structures (3.0 Å resolution) show β-sheets with strands perpendicular to the fibril axis. The dominant Type I polymorph features three asymmetric units per layer, each containing three distinct peptide chains (A, B, C) forming interdigitated β-sheets. This conformation demonstrates reduced antimicrobial activity and serves as an inactive storage state.

Table 2: Structural Parameters of Cross-α vs. Cross-β Conformations in Uperin 3.5

ParameterCross-α FibrilsCross-β Fibrils (Type I)Functional Significance
Secondary Structureα-helical (residues 3-14)β-strand dominantMembrane insertion vs. stability
Sheet OrientationAntiparallel helical sheetsMixed parallel/antiparallel β-sheetsDefines packing geometry
Key Stabilizing InteractionsHydrophobic core (L5, I9, V12), salt bridgesSteric zippers, hydrogen bonding networksEnvironmental adaptability
Buried Surface Area~1350 Ų per dimer13,570 Ų per 9-peptide layerStability in respective environments
Environmental TriggerBacterial membranes, SDS micellesAqueous buffer, absence of lipidsFunctional activation vs. storage

Atomic-Level Insights into β-Sheet Interfaces and Steric Zippers [1] [4] [5]

The Type I cross-β fibril of uperin 3.5 resolves atomic details of dry steric zippers critical for fibril stability:

  • Chain A (full-length, 17 residues) and Chain B (14 residues) form tightly interdigitated in-register parallel β-sheets. Their interface is characterized by complementary "knobs-into-holes" packing of hydrophobic side chains (Ile6, Ala9, Val11, Ile13, Lys14).
  • Chain C (7 residues, primarily residues 11-17) adopts a nearly perpendicular orientation relative to Chains A/B, forming kinked β-sheets resembling LARKS (Low-complexity Amyloid-like Reversible Kinked Segments) motifs. This kink enables compact fibril curvature.
  • The solvent-inaccessible core buries 13,570 Ų per layer (82% of total surface area), with Chain A buried most deeply. Tight interfaces involve:
  • Van der Waals contacts between aliphatic residues (Val3, Leu5, Ala9, Val11)
  • π-stacking of aromatic residues (absent in uperin 3.5, present in analogs)
  • Hydrogen bonds between backbone amides (average 2.9 Å distance)
  • Molecular dynamics simulations reveal that dimerization initiates aggregation via hydrophobic residues (Leu5-Ile13), forming nuclei for β-sheet elongation. Charge-reducing mutations (e.g., R7A) accelerate aggregation by diminishing electrostatic repulsion [4].

Symmetry and Protofilament Assembly in Fibril Architectures [1] [6] [9]

Uperin 3.5 fibrils demonstrate hierarchical assembly governed by symmetry operations:

  • Type I Polymorph Symmetry: Exhibits C3 rotational symmetry with a three-bladed propeller arrangement. Each 4.8 Å rise along the fibril axis corresponds to a single peptide, while the full helical repeat spans ~689 Å. Three peptide chains (A, B, C) form an asymmetric unit, with nine chains (3 × [A + B + C]) comprising each fibril layer.
  • Protofilament Assembly Pathways:
  • Nucleation: Hydrophobic dimerization (Leu5-Ile13) initiates β-sheet formation.
  • Lateral Association: Dimers associate into trimeric protofilaments via steric zipper interfaces.
  • Hierarchical Bundling: Three protofilaments twist around a central axis, creating the mature Type I fibril.
  • Polymorphism Determinants: Environmental conditions (ionic strength, lipid content) alter kinetic trajectories during nucleation. Molecular dynamics show salt bridges (Asp4-Lys8, Asp4-Lys14) in monomers dissolve upon aggregation, enabling conformational rearrangements into distinct stable states [4]. This explains the co-existence of multiple polymorphs within a single sample.

Table 3: Hierarchical Assembly of Uperin 3.5 Type I Fibrils

Assembly LevelStructural UnitsSymmetry OperationsStabilizing InteractionsDimension
PrimaryPeptide monomers-Intramolecular H-bonds, salt bridges~20 Å length
Secondaryβ-strand dimers/trimersIn-register parallel stackingHydrogen bonding, hydrophobic side chains4.85 Å strand spacing
TertiaryProtofilamentsHelical twist (~-1.26°)Steric zippers, LARKS motifs~2-3 nm width
QuaternaryMature Fibril (3 protofilaments)C3 rotational symmetrySurface complementarity, van der Waals~10 nm diameter

Properties

Product Name

Uperin-2.1

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